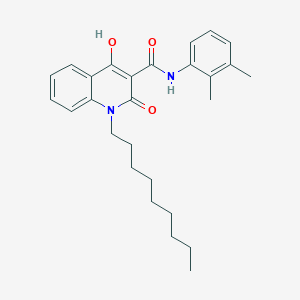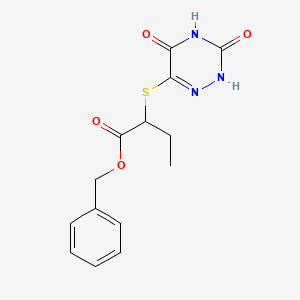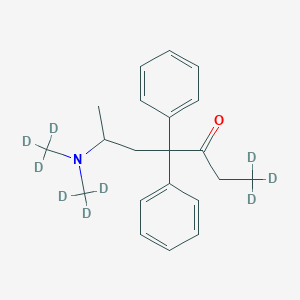
Methadone-D9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methadone-D9 is a deuterated form of methadone, a synthetic opioid used primarily for pain management and as a maintenance therapy for opioid dependence. The deuterium atoms in this compound replace the hydrogen atoms in the methadone molecule, making it useful as an internal standard in various analytical applications, particularly in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methadone-D9 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the methadone molecule. The process typically starts with the synthesis of deuterated intermediates, which are then subjected to further chemical reactions to produce this compound. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications for use as an analytical standard.
Chemical Reactions Analysis
Types of Reactions
Methadone-D9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include deuterated analogs of methadone’s metabolites, which are useful in various analytical and research applications.
Scientific Research Applications
Methadone-D9 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of methadone and its metabolites.
Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of methadone in biological systems.
Forensic Toxicology: Used in forensic analysis to detect and quantify methadone in biological samples.
Clinical Research: Assists in therapeutic drug monitoring and research on opioid dependence treatments.
Mechanism of Action
Methadone-D9, like methadone, acts primarily as a full agonist at the µ-opioid receptor. It mimics the natural effects of endogenous opioids by binding to these receptors, leading to analgesia and suppression of opioid withdrawal symptoms. Additionally, methadone acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which contributes to its analgesic properties and helps in reducing opioid tolerance.
Comparison with Similar Compounds
Methadone-D9 is compared with other deuterated and non-deuterated opioids, such as:
Methadone: The non-deuterated form, used similarly in pain management and opioid dependence treatment.
Buprenorphine: A partial agonist at the µ-opioid receptor, used in opioid dependence treatment but with a different safety profile.
Naltrexone: An opioid antagonist used in the management of opioid dependence and alcohol dependence.
This compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and precision in analytical measurements compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C21H27NO |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
6-[bis(trideuteriomethyl)amino]-1,1,1-trideuterio-4,4-diphenylheptan-3-one |
InChI |
InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/i1D3,3D3,4D3 |
InChI Key |
USSIQXCVUWKGNF-MXOMHCEVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)C(CC(C)N(C([2H])([2H])[2H])C([2H])([2H])[2H])(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B15087334.png)
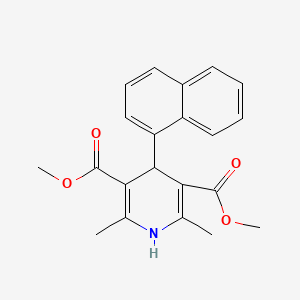
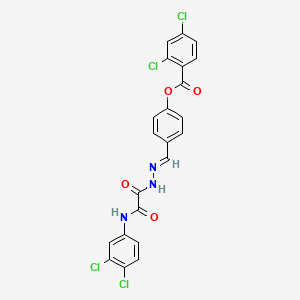
![N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide](/img/structure/B15087361.png)
![4-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15087371.png)
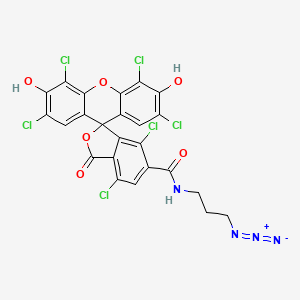
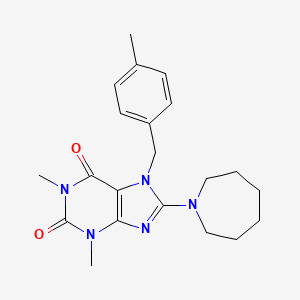
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15087400.png)
![3-(2-Cyclopropylacetamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15087402.png)
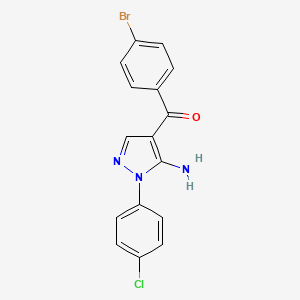
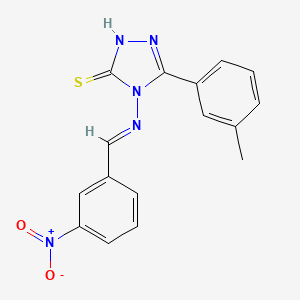
![6-imino-7-(3-methoxypropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15087425.png)
